JTV 519 fumarate
Description
Properties
Molecular Formula |
C25H32N2O2.C4H4O4 |
|---|---|
Molecular Weight |
540.67 |
Synonyms |
Alternative Name: K 201 |
Origin of Product |
United States |
Historical Context of Benzothiazepine Derivatives in Pharmacological Inquiry
Benzothiazepine (B8601423) derivatives represent a class of compounds that have long been of interest to pharmacologists, primarily due to their cardiovascular effects. A notable member of this class is diltiazem (B1670644), a calcium channel blocker used in the management of hypertension and certain types of arrhythmias. wikipedia.org The core structure of benzothiazepines provides a versatile scaffold for the development of new therapeutic agents. JTV 519, a 1,4-benzothiazepine derivative, was synthesized in this context and was initially explored for its potential cardioprotective properties. portlandpress.comnih.gov Its structural similarity to diltiazem pointed towards a potential interaction with calcium channels, but further research revealed a more complex and distinct mechanism of action, setting it apart from its predecessors. wikipedia.org
Significance of Jtv 519 Fumarate As a Research Probe in Calcium Homeostasis Studies
The primary significance of JTV 519 fumarate (B1241708) in contemporary research lies in its ability to modulate intracellular calcium release, making it an invaluable tool for studying calcium homeostasis. portlandpress.com Its main target is the ryanodine (B192298) receptor (RyR), a major calcium release channel located on the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. wikipedia.orgtocris.comrndsystems.com
JTV 519 is recognized for its ability to stabilize the closed state of the RyR2 isoform, which is predominantly found in cardiac muscle. wikipedia.orgtocris.comrndsystems.com This stabilization is thought to reduce the "leak" of calcium from the SR during the resting phase of the cell, a phenomenon implicated in various pathological conditions. nih.gov This specific action allows researchers to investigate the consequences of aberrant calcium leak in conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and store overload-induced Ca2+ release (SOICR). wikipedia.org
The mechanism of action of JTV 519 is a subject of ongoing investigation. Some studies suggest that it enhances the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, thereby preventing abnormal calcium release. pnas.orgplos.org However, other research indicates that JTV 519 can suppress spontaneous calcium release independently of its effect on FKBP12.6 binding. portlandpress.com This controversy makes JTV 519 a fascinating probe for dissecting the intricate regulatory mechanisms of the ryanodine receptor complex.
Overview of Key Academic Research Trajectories for Jtv 519 Fumarate
Ryanodine Receptor (RyR) Modulation by this compound
The ryanodine receptor, a calcium release channel located on the sarcoplasmic reticulum (SR), plays a crucial role in excitation-contraction coupling in muscle cells. JTV 519 primarily exerts its effects by modulating the function of the cardiac isoform, RyR2. wikipedia.orgrndsystems.com
Stabilization of RyR2 in Closed Conformation by this compound
A primary mechanism of JTV 519 is its ability to stabilize the RyR2 channel in its closed state. wikipedia.orgrndsystems.com In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to an abnormal diastolic release of calcium from the SR. wikipedia.orgnih.gov This calcium leak can trigger delayed afterdepolarizations and contribute to the development of cardiac arrhythmias. wikipedia.org JTV 519 addresses this by binding to the RyR2 channel, which helps to prevent these spontaneous openings. wikipedia.org This stabilization reduces the open probability of the channel during diastole, thereby inhibiting the detrimental Ca²⁺ leak into the cytosol. wikipedia.org By mitigating this intracellular Ca²⁺ leak, JTV 519 can prevent the occurrence of spontaneous Ca²⁺ sparks and subsequent arrhythmogenic events. wikipedia.org
Role of FKBP12.6 Interaction in this compound-Mediated RyR2 Stabilization
The interaction between JTV 519 and the FK506-binding protein 12.6 (FKBP12.6, also known as calstabin2) in mediating RyR2 stabilization has been a subject of investigation and some debate. wikipedia.orgnih.gov FKBP12.6 is a protein that binds to RyR2 and is thought to contribute to the stability of the channel's closed state. nih.gov
Several studies suggest that JTV 519 enhances the binding affinity of FKBP12.6 to the RyR2 channel. ncats.ionih.gov In conditions like heart failure, the dissociation of FKBP12.6 from RyR2 is linked to increased channel activity and calcium leak. nih.govpsu.edu By strengthening the interaction between FKBP12.6 and RyR2, JTV 519 is proposed to counteract this pathological dissociation, thereby stabilizing the channel. nih.govresearchgate.netnih.gov In experimental heart failure models, JTV 519 was shown to prevent the decrease in the amount of RyR-bound FKBP12.6, which in turn reduced the abnormal Ca2+ leak. nih.gov
Conversely, other research indicates that JTV 519 can suppress spontaneous Ca²⁺ release from the SR independently of its interaction with FKBP12.6. nih.govnih.gov Studies have demonstrated that JTV 519 can abolish spontaneous Ca²⁺ release in cardiac myocytes even after FKBP12.6 has been dissociated from RyR2 by the immunosuppressant drug FK506. nih.gov Furthermore, in HEK-293 cells expressing RyR2, JTV 519 was effective at suppressing Ca²⁺ release regardless of the presence or absence of FKBP12.6. nih.gov These findings suggest that while JTV 519 may influence the FKBP12.6-RyR2 interaction, it also has a direct effect on the RyR2 channel itself to prevent conformational changes and stabilize the closed state. wikipedia.orgnih.gov
Influence on FKBP12.6 Binding Affinity to RyR2
Effects on RyR1 Gating Mechanisms
While the primary focus has been on RyR2, some research has explored the effects of JTV 519 on the skeletal muscle isoform, RyR1. Studies have shown that JTV 519 can also influence the gating of RyR1. nih.gov For instance, at certain concentrations, JTV 519 was found to increase the open probability of highly active RyR1 channels reconstituted into lipid bilayers. nih.gov This suggests that the modulatory effects of JTV 519 may not be exclusively limited to the cardiac isoform and can extend to other ryanodine receptor subtypes.
Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Interactions of this compound
In addition to its effects on ryanodine receptors, JTV 519 also interacts with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). medchemexpress.comnih.govmedchemexpress.com SERCA is a pump responsible for transporting calcium from the cytosol back into the SR, a crucial step for muscle relaxation and for maintaining SR calcium load.
Research has revealed that JTV 519 acts as a Ca²⁺-dependent blocker of SERCA. nih.govmedchemexpress.com In studies using isolated SR microsomes from both cardiac and skeletal muscle, JTV 519 was shown to slow the rate of SR Ca²⁺ loading, indicative of SERCA inhibition. nih.gov The inhibitory effect of JTV 519 on SERCA-dependent ATPase activity was found to be dependent on the concentration of calcium. nih.gov This SERCA blockade could potentially lead to a mild depletion of SR calcium stores under normal conditions but may also prevent SR Ca²⁺ overload in pathological states, thereby indirectly preventing abnormal RyR-mediated Ca²⁺ release. nih.gov
Interactive Data Table: Effect of JTV 519 on RyR2 and SERCA
| Parameter | Effect of JTV 519 | Key Findings | References |
| RyR2 Channel State | Stabilization in closed conformation | Reduces diastolic Ca²⁺ leak from the sarcoplasmic reticulum. | wikipedia.orgrndsystems.com |
| FKBP12.6 Binding to RyR2 | Increases affinity | Prevents dissociation of FKBP12.6, contributing to channel stability. | ncats.ionih.govresearchgate.net |
| RyR2 Activity (FKBP12.6-independent) | Suppression of spontaneous Ca²⁺ release | Demonstrates a direct modulatory effect on the RyR2 channel. | nih.govnih.gov |
| RyR1 Channel Gating | Increases open probability of highly active channels | Suggests effects are not exclusive to the RyR2 isoform. | nih.gov |
| SERCA Activity | Ca²⁺-dependent inhibition | Slows the rate of SR Ca²⁺ loading. | nih.govmedchemexpress.com |
This compound as a Ca²⁺-Dependent Blocker of SERCA Activity
This compound acts as a Ca²⁺-dependent blocker of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). medchemexpress.comchemsrc.commedchemexpress.com This inhibition of SERCA's ATPase activity is dependent on the concentration of calcium ions (Ca²⁺). targetmol.com In isolated cardiac and skeletal muscle sarcoplasmic reticulum (SR) microsomes, JTV 519 slowed the rate of SR Ca²⁺ loading, which suggests either a blockade of SERCA, agonism of the ryanodine receptor (RyR), or both. targetmol.com
The inhibitory effect of JTV 519 on SERCA is more pronounced at lower Ca²⁺ concentrations. targetmol.com Research has demonstrated that the half-maximal inhibitory concentration (IC50) of JTV 519 for SERCA-dependent ATPase activity varies with the Ca²⁺ concentration. targetmol.com
Table 1: Ca²⁺-Dependent Inhibition of SERCA-dependent ATPase Activity by JTV 519 in Cardiac and Skeletal Muscle
| Tissue | Ca²⁺ Concentration (µM) | IC50 of JTV 519 (µM) |
| Cardiac Muscle | 200 | 130 |
| 2 | 19 | |
| 0.25 | 9 | |
| Skeletal Muscle | 200 | 104 |
| 2 | 13 | |
| 0.25 | 5 |
This table illustrates the Ca²⁺-dependent inhibitory effect of JTV 519 on SERCA activity. Data sourced from studies on isolated cardiac and skeletal muscle sarcoplasmic reticulum microsomes. targetmol.com
Implications for Sarcoplasmic Reticulum Calcium Load and Release
By modulating SERCA activity, JTV 519 influences the calcium load within the sarcoplasmic reticulum and subsequent calcium release. While JTV 519 can decrease the SR Ca²⁺ load, its primary effect in certain pathological conditions is the reduction of diastolic Ca²⁺ leak from the SR. nih.govnih.gov This is achieved by stabilizing the ryanodine receptor 2 (RyR2), the main calcium release channel in the heart, in its closed state. wikipedia.orgtocris.comrndsystems.comglpbio.com
In experimental models, JTV 519 has been shown to decrease the frequency of Ca²⁺ sparks, which are elementary Ca²⁺ release events from the SR. nih.govnih.gov Importantly, at matched SR calcium concentrations, JTV 519 significantly reduces Ca²⁺ leak without affecting fractional Ca²⁺ release or the propagation velocity of Ca²⁺ waves. nih.govnih.gov This suggests a specific action on the open probability of RyR2 during diastole, preventing spontaneous Ca²⁺ release that can lead to arrhythmias. wikipedia.orgnih.govnih.gov The stabilization of RyR2 by JTV 519 is thought to occur by preventing conformational changes in the channel, potentially by increasing the binding affinity of the accessory protein calstabin2 (FKBP12.6) to RyR2 or by acting directly on the channel itself. wikipedia.orgnih.gov
Ion Channel Modulation by this compound Beyond RyR and SERCA
In addition to its effects on RyR and SERCA, JTV 519 is a non-specific blocker of several other ion channels, including sodium and potassium channels. nih.gov
Non-Specific Modulation of Cardiac Sodium Channels in Preclinical Models
JTV 519 exhibits a voltage-dependent and frequency-dependent blocking effect on the cardiac sodium current (INa). nih.gov However, some studies suggest that its sodium channel blocking action might be considered minor in certain experimental settings. nih.gov
Modulation of Cardiac Potassium Channels in Preclinical Models
JTV 519 modulates various cardiac potassium currents, which are crucial for the repolarization phase of the cardiac action potential. hku.hkresearchgate.net
The delayed rectifier potassium current (IK) in the heart is composed of two main components: a rapid component (IKr) and a slow component (IKs). hku.hknih.gov Preclinical studies in guinea-pig ventricular myocytes have shown that JTV 519 preferentially inhibits IKr while having no significant effect on IKs. nih.govnih.govnih.gov The half-maximal inhibitory concentration (IC50) for the suppression of IKr by JTV 519 has been determined to be 1.2 µM. nih.gov This selective blockade of IKr can contribute to the prolongation of the action potential duration. nih.gov
JTV 519 also interacts with the muscarinic acetylcholine (B1216132) receptor-operated K⁺ current (IK.ACh), which is predominantly found in the atria. nih.govhku.hk This current is activated by acetylcholine via M2 muscarinic receptors, which are coupled to G proteins. sigmaaldrich.complos.org JTV 519 inhibits the IK.ACh induced by various agonists, including carbachol, adenosine, and the G-protein activator GTPγS. nih.govnih.gov
The inhibitory potency of JTV 519 on IK.ACh varies depending on the agonist used to activate the current, suggesting a potential interaction with the M2 muscarinic receptor itself, in addition to a possible direct effect on the K⁺ channel or the associated G proteins. nih.govahajournals.org
Table 2: Inhibitory Effects of JTV 519 on Agonist-Induced IK.ACh in Guinea-Pig Atrial Cells
| Activating Agonist | IC50 of JTV 519 (µM) |
| Carbachol | 0.12 |
| Adenosine | 2.29 |
| GTPγS | 2.42 |
This table summarizes the half-maximal inhibitory concentrations (IC50) of JTV 519 for the muscarinic acetylcholine receptor-operated K⁺ current (IK.ACh) activated by different agonists. nih.govnih.gov This suggests that JTV-519 may primarily inhibit IK.ACh by blocking muscarinic receptors. nih.govnih.gov
Differential Effects on IKr and IKs Currents
Broader Calcium Channel Effects in Cellular Systems
While JTV 519 shares structural similarities with diltiazem (B1670644), a known L-type calcium channel blocker, its effects on calcium channels are more complex and extend beyond the sarcolemma. wikipedia.orgnih.govscispace.com JTV 519 is considered a non-specific blocker of multiple ion channels, including sodium, potassium, and calcium channels. ncats.iosemanticscholar.orgnih.gov Its primary and most studied action, however, is on the intracellular ryanodine receptor (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR) membrane. wikipedia.orgportlandpress.comncats.io
JTV 519 stabilizes the closed state of the RyR2 channel, thereby reducing the spontaneous leakage of calcium from the SR into the cytosol during the diastolic phase of the cardiac cycle. wikipedia.orgpnas.org This stabilization is crucial in pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), where RyR2 channels can become "leaky." wikipedia.org The mechanism is thought to involve enhancing the binding of the stabilizing protein calstabin-2 (also known as FKBP12.6) to the RyR2 channel. portlandpress.compnas.org However, some studies suggest that JTV 519 can directly inhibit spontaneous calcium release irrespective of its effect on calstabin-2 binding. portlandpress.comahajournals.org
Downstream Signaling Pathways Influenced by this compound
The pharmacological effects of JTV 519 are not limited to direct channel modulation but also involve the activation and inhibition of critical downstream signaling pathways. These pathways play a significant role in its cardioprotective effects.
Protein Kinase C (PKC) Activation and Cardioprotective Signaling
Research has demonstrated that the cardioprotective effects of JTV 519 against ischemia-reperfusion injury are mediated through the activation of Protein Kinase C (PKC), specifically the delta-isoform. nih.gov This activation appears to be independent of receptor stimulation. nih.gov The protective effect of JTV 519 was blocked by a PKC inhibitor, chelerythrine, highlighting the essential role of this pathway. scispace.comnih.gov This mechanism is thought to mimic the protective effects of ischemic preconditioning. nih.gov
Mitochondrial ATP-Sensitive K⁺ (KATP) Channel Opening Mechanisms
The cardioprotective signaling cascade initiated by JTV 519 also involves the opening of mitochondrial ATP-sensitive potassium (KATP) channels. scispace.com The beneficial effects of JTV 519 on post-ischemic contractile recovery were abolished by 5-hydroxydecanoic acid (5-HD), a selective inhibitor of mitochondrial KATP channels. scispace.com This suggests that the activation of PKC by JTV 519 leads to the subsequent opening of these mitochondrial channels, a key step in pharmacological preconditioning. scispace.com
Modulation of Intracellular Calcium Dynamics and Calcium Sparks in Excitable Cells
By stabilizing the RyR2 channel and inhibiting SERCA, JTV 519 significantly modulates intracellular calcium dynamics. wikipedia.orgsemanticscholar.orgoup.com A primary consequence of this is the suppression of spontaneous diastolic calcium release from the sarcoplasmic reticulum, often observed as "calcium sparks" and "calcium waves." semanticscholar.orgoup.com
In conditions of cellular calcium overload, which can be induced by agents like ouabain, JTV 519 effectively reduces the frequency of calcium sparks and waves. ncats.ionih.gov This action is critical in preventing delayed afterdepolarizations (DADs), which are triggered by spontaneous calcium release and can lead to cardiac arrhythmias. ahajournals.org Studies in various cell types, including ventricular myocytes and Purkinje cells, have consistently shown that JTV 519 suppresses these spontaneous calcium release events. portlandpress.comsemanticscholar.orgnih.gov This modulation of local and global calcium signals is a cornerstone of its antiarrhythmic and cardioprotective properties. portlandpress.comsemanticscholar.org
Table 1: Effects of JTV 519 on Cellular Components and Processes
| Cellular Target/Process | Effect of JTV 519 | Key Research Findings |
|---|---|---|
| Ryanodine Receptor 2 (RyR2) | Stabilization of the closed state, inhibition of Ca2+ leak. wikipedia.orgpnas.orgrndsystems.com | Reduces open probability, decreases spontaneous Ca2+ release. wikipedia.orgsemanticscholar.org |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Inhibition of Ca2+ uptake. semanticscholar.orgmedchemexpress.com | Contributes to the overall modulation of SR Ca2+ content. oup.com |
| L-type Calcium Channels | Weak blockade. nih.gov | Shares structural similarity with diltiazem but is not its primary mechanism. wikipedia.orgscispace.com |
| Sodium and Potassium Channels | Non-specific blockade. ncats.iosemanticscholar.orgnih.gov | Contributes to its classification as a multiple-channel blocker. semanticscholar.org |
| Protein Kinase C (PKC) | Activation of the delta-isoform. nih.gov | Mediates cardioprotection against ischemia-reperfusion injury. nih.gov |
| Mitochondrial ATP-sensitive K+ (KATP) Channels | Opening. scispace.com | A downstream effect of PKC activation, contributing to cardioprotection. scispace.com |
| Calcium Sparks and Waves | Suppression. semanticscholar.orgoup.com | Reduces the frequency and amplitude of spontaneous Ca2+ release events. semanticscholar.orgnih.gov |
Cardioprotective and Antiarrhythmic Efficacy in In Vitro and Animal Models
JTV 519 has shown promising results in various preclinical settings, from isolated cells to animal models of cardiac disease. Its primary mechanism involves the stabilization of the RyR2 channel, which plays a crucial role in the development of cardiac arrhythmias and heart failure. wikipedia.orgnih.gov
Suppression of Spontaneous Ca²⁺ Release in Isolated Cardiomyocytes
In isolated cardiomyocytes, JTV 519 has demonstrated the ability to suppress spontaneous Ca²⁺ release from the sarcoplasmic reticulum. ncats.io By stabilizing the RyR2 channel in its closed state, JTV 519 reduces the likelihood of diastolic Ca²⁺ leaks and spontaneous Ca²⁺ sparks, which are known triggers for cardiac arrhythmias. wikipedia.org Studies have shown that JTV 519 can effectively reduce these aberrant Ca²⁺ events, suggesting its potential as a therapeutic agent for managing conditions characterized by abnormal calcium handling.
Inhibition of Arrhythmogenic Activity in Preclinical Cardiac Tissues
The antiarrhythmic effects of JTV 519 have been observed in various preclinical cardiac tissue models. nih.gov Research indicates that JTV 519 can inhibit ventricular tachycardia and fibrillation. nih.gov Its mechanism of action is believed to involve the blockage of multiple ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) currents, which contributes to its antiarrhythmic properties. nih.govnih.gov In a canine model of sterile pericarditis, JTV 519 was shown to have significant protective effects against atrial fibrillation, primarily by increasing the atrial effective refractory period. nih.gov
Table 1: Effect of JTV 519 on Atrial Fibrillation in a Canine Model
| Parameter | Before JTV 519 | After JTV 519 | P-value |
|---|---|---|---|
| Mean Number of Sustained Atrial Fibrillation Episodes | 4.2 ± 2.9 | 0 ± 0 | < 0.01 |
| Atrial Effective Refractory Period (at 200 msec cycle length) | 123 ± 18 msec | 143 ± 14 msec | < 0.01 |
| Atrial Effective Refractory Period (at 300 msec cycle length) | 127 ± 18 msec | 151 ± 12 msec | < 0.01 |
| Atrial Effective Refractory Period (at 400 msec cycle length) | 132 ± 13 msec | 159 ± 9 msec | < 0.01 |
| Intra-atrial Conduction Time | 47 ± 11 msec | 48 ± 11 msec | NS |
Data from a study on a canine sterile pericarditis model. nih.gov
Prevention of Store Overload-Induced Ca²⁺ Release (SOICR)
JTV 519 has been shown to be effective in preventing store overload-induced Ca²⁺ release (SOICR). wikipedia.orgnih.gov SOICR is a phenomenon where the sarcoplasmic reticulum releases Ca²⁺ spontaneously when its Ca²⁺ content reaches a certain threshold, which can lead to delayed afterdepolarizations and triggered arrhythmias. nih.gov By stabilizing the RyR2 channel, JTV 519 inhibits this abnormal Ca²⁺ release, which is a key mechanism in conditions like catecholaminergic polymorphic ventricular tachycardia. wikipedia.orgnih.gov
Improvement of Contractile Recovery in Ischemia-Reperfusion Models
In experimental models of ischemia-reperfusion injury, JTV 519 has demonstrated a significant cardioprotective effect. nih.gov Studies in isolated rat hearts showed that administration of JTV 519 before ischemia and during reperfusion improved the recovery of left ventricular developed pressure and reduced the leakage of cardiac enzymes like creatine (B1669601) phosphokinase and lactate (B86563) dehydrogenase. nih.gov This protective effect is thought to be mediated through the specific activation of the delta-isoform of protein kinase C (PKC). nih.gov
Table 2: Effect of JTV 519 on Ischemia-Reperfusion Injury in Isolated Rat Hearts
| Parameter | Control | JTV 519 |
|---|---|---|
| % Recovery of Left Ventricular Developed Pressure | Significantly lower | Improved in a concentration-dependent manner |
| Creatine Phosphokinase Leakage | High | Reduced in a concentration-dependent manner |
| Lactate Dehydrogenase Leakage | High | Reduced in a concentration-dependent manner |
Data from a study on isolated rat hearts subjected to 30 minutes of global ischemia followed by 30 minutes of reperfusion. nih.gov
Amelioration of Cardiac Dysfunction in Animal Models of Heart Failure
JTV 519 has shown potential in improving cardiac function in animal models of heart failure. biosynth.comnih.gov In dogs with chronic heart failure, JTV 519 was found to restore the function of dysfunctional RyR2 channels and preserve contractile performance. nih.gov By preventing the intracellular Ca²⁺ leak, the compound can enhance cardiac contractility and may reduce the tendency for arrhythmias in the context of heart failure. nih.gov In a mouse model of sepsis-induced cardiac dysfunction, JTV 519 treatment improved cardiac function, as indicated by significantly increased fractional shortening and ejection fraction. medchemexpress.com
Effects on Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Pathophysiology
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is an inherited arrhythmia syndrome often linked to mutations in the RyR2 gene, leading to abnormal Ca²⁺ leakage. frontiersin.org JTV 519 has been investigated as a potential therapeutic agent for CPVT due to its ability to stabilize the RyR2 channel. wikipedia.orgnih.gov It is believed to reduce Ca²⁺ leak by enhancing the binding of calstabin2 (FKBP12.6) to RyR2, thereby stabilizing the closed state of the channel. nih.govfrontiersin.org Studies have suggested that JTV 519 is more effective for CPVT mutations located in the N-terminal and central domains of the RyR2 protein. frontiersin.org
Neuroprotective Potential in Preclinical Models of Endoplasmic Reticulum (ER) Stress Disorders
JTV-519 fumarate, also known as K201, is a 1,4-benzothiazepine derivative that has demonstrated significant neuroprotective properties in various preclinical studies. wikipedia.org Its mechanism of action is primarily linked to the stabilization of the ryanodine receptor (RyR), an intracellular calcium release channel located on the endoplasmic reticulum (ER). tocris.comtocris.comrndsystems.com Dysregulation of RyR function can lead to ER stress, a condition implicated in the pathogenesis of several neurodegenerative diseases. google.com
Attenuation of ER Calcium Leakage in Neuronal Cell Models
The endoplasmic reticulum plays a crucial role in maintaining cellular calcium homeostasis. A key component in this process is the ryanodine receptor (RyR), which governs the release of calcium from the ER into the cytosol. tocris.com In pathological conditions, "leaky" RyR channels can lead to chronic calcium depletion from the ER, triggering ER stress and subsequent apoptosis. google.comahajournals.org
JTV-519 has been shown to directly address this issue by stabilizing the RyR in its closed state. wikipedia.orgportlandpress.com This action effectively prevents the aberrant leakage of calcium from the ER. In preclinical models, this stabilization has been observed to decrease cytosolic calcium levels, thereby mitigating the downstream effects of ER stress. google.com It is believed that JTV-519's ability to modulate RyR2 is a key mechanism behind its neuroprotective effects. google.com
Prevention of Neuronal Cell Death in Models of Wolfram Syndrome
Wolfram syndrome is a rare genetic disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration, and is strongly associated with ER stress. nih.govembopress.org A central feature of Wolfram syndrome is the death of pancreatic β-cells and neuronal cells due to chronic ER stress. google.comnih.gov
In preclinical models of Wolfram syndrome, JTV-519 has demonstrated the ability to protect against neuronal cell death. google.com By preventing ER calcium leakage, JTV-519 helps to alleviate the ER stress that drives the apoptotic pathways in these cells. google.com Studies have shown that treatment with JTV-519 can reduce the activation of pro-apoptotic enzymes like calpain-2, which are triggered by elevated cytosolic calcium levels. google.com Furthermore, in cell models of type 1 diabetes, a condition with parallels to the diabetic component of Wolfram syndrome, JTV-519 protected insulin-producing cells from cytokine-induced death. google.com
Impact on Motor Function in Animal Models of Neurodegeneration
Neurodegenerative diseases are often accompanied by a decline in motor function. neurodegenerationresearch.eudiva-portal.org The neuroprotective effects of JTV-519 have been shown to translate into functional improvements in animal models of neurodegeneration. google.com
In mouse models relevant to neurodegenerative conditions, administration of JTV-519 has led to significant enhancements in motor function. google.com For instance, treated mice have shown improved performance in tests of motor coordination and strength. google.com These improvements are attributed to the compound's ability to protect neuronal cells from the degenerative processes associated with ER stress. google.com
Modulation of Allopregnanolone (B1667786) (ALLO) Biosynthesis for Anxiolytic-like Effects in Murine Models
Recent research has uncovered another facet of JTV-519's neuroactivity: its influence on neurosteroid synthesis. Specifically, JTV-519 has been shown to produce anxiolytic-like effects in mice through the biosynthesis of allopregnanolone (ALLO). researchgate.netresearchgate.net Allopregnanolone is a potent positive modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. researchgate.netjst.go.jp
Studies have demonstrated that the anxiolytic effects of JTV-519 can be blocked by finasteride, an inhibitor of the 5α-reductase enzyme responsible for converting progesterone (B1679170) into allopregnanolone. researchgate.netresearchgate.net This suggests that JTV-519's anxiety-reducing properties are mediated by its ability to upregulate the production of this neurosteroid in the brain. researchgate.net This mechanism is shared with other benzothiazepines, such as diltiazem. researchgate.netresearchgate.netnih.gov
Emerging Research on Antiviral Activity
In addition to its well-documented cardioprotective and emerging neuroprotective roles, recent high-throughput screening studies have identified JTV-519 fumarate as a potential antiviral agent.
Identification of this compound as an Inhibitor of SARS-CoV-2 Cytopathic Effect in In Vitro Screens
In the global effort to identify existing drugs that could be repurposed to combat the COVID-19 pandemic, large-scale screening of compound libraries was undertaken. nih.govresearchgate.netnih.gov These screens aimed to identify molecules capable of inhibiting the cytopathic effect (CPE) of the SARS-CoV-2 virus in cell cultures, a hallmark of viral infection and replication. nih.gov
Through a quantitative high-throughput screen of thousands of approved and investigational drugs, JTV-519 was identified as one of the compounds with anti-SARS-CoV-2 activity. nih.gov It was shown to protect host cells from the virus-induced damage in these in vitro assays. nih.gov The table below summarizes the findings for JTV-519 from one such screen.
Table 1: In Vitro Anti-SARS-CoV-2 Activity of JTV-519
| Compound | EC₅₀ (µM) | Efficacy (%) |
|---|---|---|
| JTV-519 Hemifumarate | 5.5 | 85.7 |
Data from a quantitative high-throughput screen for compounds inhibiting the SARS-CoV-2 cytopathic effect. EC₅₀ represents the concentration at which 50% of the maximal effect is observed. Efficacy indicates the percentage of protection against the viral cytopathic effect.
Exploration of Underlying Antiviral Mechanisms
The investigation into the antiviral properties of this compound, also known as K201, has uncovered a potential mechanism of action centered on its well-established role as a modulator of intracellular calcium channels, specifically the ryanodine receptor (RyR). While primarily developed for cardiovascular applications, its ability to stabilize RyR channels presents a plausible pathway for inhibiting viral replication.
Viruses are known to manipulate host cell machinery for their own propagation, and this includes the dysregulation of intracellular calcium (Ca2+) homeostasis. mdpi.com Evidence suggests that various viruses exploit cellular Ca2+ signaling to facilitate their life cycle, including processes like entry, replication, maturation, and release. mdpi.comnih.gov The ryanodine receptors, which are major channels responsible for releasing calcium from intracellular stores like the endoplasmic or sarcoplasmic reticulum, are key players in this process and can be hijacked by viruses. mdpi.com
JTV 519 is recognized for its action on the ryanodine receptor 2 (RyR2), where it functions to stabilize the channel in its closed state. wikipedia.orgtocris.com This stabilization prevents the leakage of Ca2+ from intracellular stores. wikipedia.org This mechanism is the foundation of its therapeutic effects in cardiac conditions characterized by aberrant Ca2+ handling. wikipedia.org In the context of viral infections, this same mechanism is proposed to be responsible for its antiviral activity. By preventing the virus-induced Ca2+ leak, JTV 519 may interfere with the viral life cycle that is dependent on this altered calcium signaling.
A drug repurposing screen identified JTV 519 hemifumarate as a compound with anti-SARS-CoV-2 activity, lending support to its potential as an antiviral agent. nih.gov The antiviral mechanism is thought to be linked to its primary function of stabilizing RyR2. Research on other RyR inhibitors, such as dantrolene, further supports this hypothesis. Studies have shown that dantrolene, by inhibiting RyRs, can suppress the proliferation of SARS-CoV-2. nih.govresearchgate.net This suggests that targeting RyR-mediated calcium release could be a viable strategy against viral infections.
The proposed antiviral mechanism of JTV 519 is therefore not through direct interaction with viral proteins, but rather by targeting a host cell factor that the virus exploits. By maintaining the integrity of intracellular calcium stores and preventing their manipulation by the virus, JTV 519 may create an intracellular environment that is less conducive to viral replication and proliferation.
Mechanistic and Electrophysiological Insights of Jtv 519 Fumarate Action
Detailed Analysis of Calcium Handling Modulation
The precise regulation of intracellular calcium is fundamental to normal cardiac function, and its dysregulation is a hallmark of many cardiac diseases. JTV 519 exerts a significant portion of its therapeutic effects by modulating key aspects of calcium handling within cardiomyocytes.
JTV 519 has been shown to influence intracellular calcium ([Ca²⁺]i) dynamics. While it is recognized as a multi-channel blocker, its primary effect on calcium regulation is attributed to its interaction with the ryanodine (B192298) receptor (RyR2), a critical component of the sarcoplasmic reticulum (SR) responsible for calcium release. tocris.comncats.iobiosynth.com By stabilizing the RyR2 in its closed state, JTV 519 effectively reduces the probability of spontaneous calcium release during diastole. wikipedia.org This action helps to prevent the detrimental increases in resting intracellular calcium levels that can lead to arrhythmias and impaired cardiac function. wikipedia.org
In experimental models of calcium overload induced by agents like ouabain, JTV 519 has demonstrated its ability to mitigate the rise in both systolic and diastolic cytosolic [Ca²⁺]i. nih.govnih.gov This effect is crucial in preventing the arrhythmogenic consequences of excessive calcium sparks and waves. wikipedia.org
The sarcoplasmic reticulum serves as the primary intracellular calcium store in cardiomyocytes, and its calcium load is a key determinant of contractile force. JTV 519 has been observed to decrease the SR calcium load. nih.govnih.gov This reduction in SR calcium content can contribute to its antiarrhythmic effects by lessening the driving force for spontaneous calcium release. nih.gov
A critical aspect of JTV 519's mechanism is its ability to suppress diastolic calcium leakage from the SR. nih.govnih.gov This leakage, often mediated by "leaky" RyR2 channels, is a significant contributor to the pathophysiology of heart failure and arrhythmias. wikipedia.org JTV 519 stabilizes the RyR2 channel, reducing its open probability during diastole and thereby stemming the aberrant flow of calcium into the cytosol. wikipedia.org
This stabilization of RyR2 is thought to occur through direct binding to the channel, although the precise nature of this interaction is still under investigation. wikipedia.org Some research suggests that JTV 519 may enhance the binding of calstabin2 (FKBP12.6), a protein that naturally stabilizes RyR2, while other studies indicate that JTV 519 can act independently of calstabin2. ncats.iowikipedia.org Regardless of the exact mechanism, the reduction in diastolic calcium leak is a consistent and significant finding. nih.govnih.gov
In studies using murine cardiomyocytes, JTV 519 was effective in reducing SR Ca²⁺ leak induced by ouabain, and this effect was observed even when the SR calcium load was matched, confirming a direct effect on the RyR2 channel. nih.govnih.gov
Interactive Table: Effect of JTV 519 on Calcium Handling Parameters
| Parameter | Effect of JTV 519 | Research Finding | Citation |
| Diastolic Intracellular Ca²⁺ | Decrease | Mitigates ouabain-induced increases in diastolic [Ca²⁺]i. | nih.govnih.gov |
| SR Ca²⁺ Load | Decrease | Reduces the overall calcium content of the sarcoplasmic reticulum. | nih.govnih.gov |
| Diastolic Ca²⁺ Leak (Sparks/Waves) | Decrease | Reduces the frequency of spontaneous calcium release events. | ncats.ionih.govnih.gov |
| RyR2 Stabilization | Increase | Stabilizes the ryanodine receptor in its closed conformation. | tocris.comwikipedia.org |
Impact on Sarcoplasmic Reticulum Calcium Load and Release Kinetics
Electrophysiological Effects in Cardiac Tissue Models
Beyond its influence on calcium handling, JTV 519 exhibits direct electrophysiological effects on cardiac tissue, contributing to its antiarrhythmic properties. These effects are a result of its action on various ion channels that govern the cardiac action potential.
JTV 519 has been shown to prolong the action potential duration (APD) in atrial cells. nih.govnih.gov This effect is primarily attributed to its inhibition of repolarizing potassium currents, specifically the rapidly activating component of the delayed rectifier potassium current (IKr). nih.govnih.gov By blocking these currents, JTV 519 delays the repolarization phase of the action potential.
This prolongation of the APD is accompanied by an increase in the effective refractory period (ERP). nih.govnih.govcvpharmacology.comnih.gov The ERP is the time during which a new action potential cannot be initiated, and its extension is a key mechanism for suppressing re-entrant arrhythmias. cvpharmacology.com In a canine model of sterile pericarditis, JTV 519 significantly prolonged the atrial ERP at various pacing cycle lengths. nih.gov
While JTV 519 prolongs the refractory period, studies have shown that it does not significantly affect intra-atrial conduction time. nih.gov This is an important characteristic, as a slowing of conduction can sometimes be pro-arrhythmic.
The net effect of prolonging the ERP without slowing conduction is an increase in the atrial fibrillation threshold (AFT). nih.gov In isolated guinea-pig hearts, JTV 519 was shown to inhibit the induction of atrial fibrillation by increasing the AFT. nih.gov Similarly, in a canine model, JTV 519 demonstrated significant protective effects against atrial fibrillation. nih.gov These findings suggest that JTV 519's electrophysiological actions create an environment that is less conducive to the initiation and maintenance of atrial fibrillation. nih.govnih.gov
Interactive Table: Electrophysiological Effects of JTV 519 in Cardiac Tissue
| Parameter | Effect of JTV 519 | Research Finding | Citation |
| Action Potential Duration (Atrial) | Prolongation | Slightly prolonged APD in guinea-pig atrial cells at concentrations of 0.3 and 1 μM. | nih.govnih.gov |
| Effective Refractory Period (Atrial) | Prolongation | Significantly prolonged ERP in a canine model of sterile pericarditis. | nih.gov |
| Intra-atrial Conduction Time | No significant effect | Did not affect intra-atrial conduction time in a canine model. | nih.gov |
| Atrial Fibrillation Threshold | Increase | Inhibited the induction of atrial fibrillation in isolated guinea-pig hearts. | nih.gov |
Reduction of Calcium Sparks and Waves
JTV-519, also known as K201, exerts a notable influence on intracellular calcium dynamics, particularly by reducing the frequency and altering the properties of spontaneous calcium release events from the sarcoplasmic reticulum (SR), known as calcium sparks and waves. wikipedia.orgnih.gov These events, when dysregulated, can contribute to cardiac arrhythmias and cellular dysfunction. wikipedia.org The primary mechanism for this effect is the stabilization of the ryanodine receptor 2 (RyR2), the main calcium release channel on the SR. wikipedia.orgncats.io
By binding to and stabilizing RyR2 in its closed state, JTV-519 decreases the channel's open probability during the diastolic phase of the cardiac cycle. wikipedia.org This action effectively inhibits the spontaneous leakage of Ca²⁺ from the SR into the cytosol. wikipedia.orgncats.io This reduction in diastolic Ca²⁺ leak is crucial for preventing the generation of aberrant calcium sparks and waves that can lead to delayed afterdepolarizations and triggered arrhythmias. wikipedia.orgcore.ac.uk
Table 1: Effect of JTV-519 on Ouabain-Induced Calcium Events in Cardiomyocytes
An interactive table summarizing research findings on the impact of JTV-519 (1 µmol·L⁻¹) on key parameters of sarcoplasmic reticulum (SR) calcium release in the presence of ouabain.
| Parameter | Observation with JTV-519 | Implication | Source |
| Ca²⁺ Spark Frequency | Significantly reduced | Direct inhibition of RyR2-mediated Ca²⁺ leak | nih.gov |
| SR Ca²⁺ Load | Decreased | Potential contribution to anti-arrhythmic effect | nih.gov |
| Ca²⁺ Leak at Matched SR Load | Significantly reduced | Confirms direct effect on RyR2, independent of SR content | nih.gov |
| Ca²⁺ Spark Duration | Significantly shorter | Specific effect on RyR2 open time | nih.gov |
| Fractional Ca²⁺ Release | No effect | Preserves the efficiency of normal excitation-contraction coupling | nih.gov |
| Ca²⁺ Wave Propagation Velocity | No effect | Action is specific to the initiation of spontaneous release | nih.gov |
This evidence underscores that JTV-519 effectively reduces SR Ca²⁺ leak by specifically regulating the opening of RyR2 channels at diastolic intracellular Ca²⁺ concentrations. nih.govncats.io
Interactions with Other Calcium-Modulating Proteins (e.g., Annexin V)
Beyond its well-documented effects on RyR2, JTV-519 also interacts with other proteins involved in calcium modulation, most notably Annexin V. semanticscholar.orgnih.gov Annexins are a family of calcium-dependent, phospholipid-binding proteins, and Annexin V has been implicated in forming calcium-selective ion channels. nih.govoup.com
The interaction between JTV-519 and Annexin V is inhibitory. Studies using large unilamellar vesicles have shown that JTV-519 inhibits the inward movement of Ca²⁺ caused by Annexin V in a dose-dependent manner. medchemexpress.commedchemexpress.com This suggests that JTV-519 can directly interfere with the calcium channel activity of Annexin V. semanticscholar.orgmedchemexpress.com For instance, in the presence of 50 nM Annexin V, a 3 μM concentration of JTV-519 results in significant inhibition of Ca²⁺ movement, with 50% inhibition achieved at a concentration of 25 μM. medchemexpress.com
Table 2: Inhibition of Annexin V-Dependent Calcium Movement by JTV-519
An interactive table detailing the dose-dependent inhibitory effect of JTV-519 on calcium influx mediated by Annexin V.
| JTV-519 Concentration | Level of Inhibition of Ca²⁺ Movement | Experimental Context | Source |
| 3 µM | Significant Inhibition | In large unilamellar vesicles with 50 nM Annexin V and 400 µM Ca²⁺ | medchemexpress.com |
| 25 µM | 50% Inhibition (IC₅₀) | In large unilamellar vesicles with 50 nM Annexin V and 400 µM Ca²⁺ | medchemexpress.com |
This interaction has broader physiological implications. In osteoblastic cells, the disruption of Annexin V with JTV-519 was shown to significantly inhibit mechanically induced calcium signaling, supporting the role of Annexin V as a mechanosensitive Ca²⁺ channel or a critical component in the signaling pathway. nih.gov
Furthermore, some research suggests that the cardioprotective effects of JTV-519 may be linked to its binding with Annexin V. oup.comahajournals.org One hypothesis is that JTV-519, by interacting with Annexin V, may facilitate the translocation of protein kinase C (PKC), a key signaling molecule. ahajournals.org Annexin V can act as a binding protein for PKC and may play an inhibitory role in its translocation; therefore, JTV-519 might modulate the conformation of Annexin V, thereby facilitating PKC activation. ahajournals.org The binding of JTV-519 to Annexin A5 has been noted in pathophysiological conditions like ischemia-reperfusion, where it may exert a protective effect. oup.com
Structure Activity Relationships Sar and Rational Compound Design for Jtv 519 Fumarate Analogs
Identification of Key Pharmacophores for RyR2 Stabilization
The therapeutic effect of JTV-519 is largely attributed to its ability to stabilize the closed state of the RyR2 channel, thereby preventing the abnormal diastolic Ca2+ leak associated with various cardiac pathologies. wikipedia.orgncats.io The molecular structure of JTV-519 comprises several key components that contribute to this activity. The core of the molecule is a 1,4-benzothiazepine ring, which is a seven-membered heterocycle containing sulfur and nitrogen atoms.
A critical aspect of JTV-519's mechanism is its interaction with RyR2, which is believed to be enhanced by increasing the binding affinity of calstabin2 (FKBP12.6) to the receptor. ncats.ioresearchgate.netnih.gov This stabilization of the RyR2-calstabin2 complex is a key therapeutic strategy. nih.gov However, some studies suggest that JTV-519 can directly act on the RyR2 channel to prevent conformational changes, independent of calstabin2. wikipedia.orgresearchgate.net
Recent research has focused on identifying specific pharmacophores within JTV-519 and its analogs that are crucial for RyR2 stabilization. For instance, the introduction of a cyclopropyl (B3062369) alcohol fragment into 1,4-benzothiazepine derivatives has been shown to result in compounds with dual RyR2-stabilizing and SERCA2a-activating properties. nih.govacs.org This suggests that the cyclopropyl alcohol moiety can be considered a key pharmacophore for this dual activity. acs.org
The table below summarizes the key structural components of JTV-519.
| Component | Description |
| 1,4-Benzothiazepine Core | A seven-membered heterocyclic ring containing sulfur and nitrogen, forming the central scaffold of the molecule. |
| Methoxy (B1213986) Group | An -OCH₃ substituent at position 7 of the benzothiazepine (B8601423) ring. |
| Piperidine (B6355638) Linkage | An N-substituted piperidine connected to the benzothiazepine nitrogen via a propionyl chain. |
| Benzyl (B1604629) Group | A phenylmethyl group attached to the piperidine ring. wikipedia.org |
| Fumarate (B1241708) Counterion | Forms a salt with the protonated tertiary amine, enhancing stability and solubility. |
Strategies for Enhancing Electron Donor Properties in Calcium Release Channel Inhibitors
A promising strategy in the design of more potent calcium release channel inhibitors involves enhancing their electron donor properties. google.comgoogle.com Research has demonstrated that stronger electron donors can be more effective inhibitors of the Ca2+ leak, potentially allowing for their use at lower, safer concentrations with fewer off-target effects. google.comgoogle.com
This principle has been demonstrated by synthesizing derivatives of known RyR inhibitors with enhanced electron-donating capabilities. google.com For example, modifying the channel activator 4-chloro-3-methyl phenol (B47542) (4-CmC) by replacing the electron-withdrawing chloro group with an electron-donating methoxy group transformed it into a potent channel inhibitor. google.comnih.gov
Similarly, increasing the electron donor characteristics of K201 (JTV-519) by creating its dioxole congener resulted in a significantly more potent RyR1 inhibitor. nih.gov This suggests that the electron-donating capacity of a molecule is a critical factor in its ability to stabilize the closed state of ryanodine (B192298) receptors. nih.gov The protein FKBP12, which naturally stabilizes RyR1 in a closed state, is itself a strong electron donor, further supporting this hypothesis. nih.gov
The following table highlights strategies to enhance electron donor properties in RyR inhibitors.
| Strategy | Example | Outcome |
| Substitution with Electron-Donating Groups | Replacing a chloro group with a methoxy group on 4-chloro-3-methyl phenol (4-CmC) to create 4-methoxy-m-cresol (4-MmC). google.com | Converted a channel activator into a potent channel inhibitor. google.com |
| Synthesis of Congeners with Higher Electron Density | Creating a dioxole derivative of K201. nih.gov | Resulted in a 16-fold more potent RyR1 inhibitor compared to the parent compound. nih.gov |
Comparative SAR Analysis with Related Benzothiazepine Derivatives (e.g., Diltiazem)
JTV-519 is structurally related to diltiazem (B1670644), another 1,4-benzothiazepine derivative used as a calcium channel blocker. wikipedia.org However, their pharmacological profiles and primary mechanisms of action differ significantly. While both are benzothiazepine derivatives, JTV-519's cardioprotective effects are considered more marked than those of diltiazem. nih.govresearchgate.net
Diltiazem primarily acts on L-type calcium channels, whereas JTV-519 demonstrates a more complex mechanism involving the stabilization of RyR2. wikipedia.orgnih.gov JTV-519 is also known to be a non-specific blocker of sodium and potassium channels. nih.govresearchgate.net In experimental models, JTV-519 has shown a more potent effect in preventing Ca2+ overload-induced myocardial injury compared to diltiazem. nih.gov
The structural distinctions between JTV-519 and diltiazem likely account for their different primary targets and efficacies. While both share the benzothiazepine core, the side chains and substituents are different, leading to varied interactions with their respective biological targets. For instance, JTV-519's unique side chain containing a piperidine and a benzyl group is crucial for its specific interaction with RyR2. wikipedia.org
A comparative analysis of their structure-activity relationships reveals that while the benzothiazepine scaffold is a common feature, the specific substitutions dictate the primary pharmacological activity, whether it be L-type calcium channel blockade (diltiazem) or RyR2 stabilization (JTV-519). The development of other 1,5-benzothiazepine (B1259763) derivatives has also highlighted the importance of specific substituents in determining their biological activities, including antimicrobial effects. derpharmachemica.com
Computational and In Silico Approaches in JTV-519 Fumarate Analog Design
Computational and in silico methods are increasingly valuable tools in the rational design of JTV-519 analogs and other RyR2 inhibitors. patsnap.com These approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can help predict the efficacy and potential off-target effects of new compounds before they are synthesized. patsnap.comresearchgate.netnih.gov
For example, a two-dimensional QSAR model has been developed to screen for potential GPR183 inhibitors, a target implicated in various diseases. patsnap.com Such models can be adapted to screen large compound libraries for molecules with the desired structural features for RyR2 inhibition. patsnap.com Molecular dynamics simulations have also been employed to study the gating mechanism of the RyR2 channel, providing insights into how mutations and drug binding can affect its function. acs.org
These computational tools can guide the synthesis of novel JTV-519 analogs with improved properties. By modeling the interaction between different chemical moieties and the RyR2 channel, researchers can identify modifications that are likely to enhance binding affinity and stabilizing effects. nih.gov For instance, in silico studies can help in designing derivatives with enhanced electron donor properties, a key factor in their inhibitory potency. google.comgoogle.com This computational pre-screening can significantly streamline the drug discovery process, making it more efficient and cost-effective. researchgate.net
Recent research has also utilized computational modeling to understand the interactions of various antiarrhythmic drugs with cardiac sodium channels, providing a basis for the rational design of novel modulators. researchgate.net Similar approaches can be applied to further refine the structure of JTV-519 to create more specific and effective RyR2 stabilizers.
Synthetic Methodologies and Advanced Analytical Characterization for Research Applications
Established Synthetic Pathways for JTV 519 Fumarate (B1241708)
The synthesis of JTV 519 fumarate is a multi-step process that begins with the formation of its free base, followed by a salt formation reaction. For specific research applications, derivatives such as oxidized analogs can also be synthesized.
Salt Formation Procedures (e.g., with Fumaric Acid)
To produce this compound, the JTV 519 free base is reacted with fumaric acid. This acid-base reaction results in the formation of a salt, where the fumarate counterion stabilizes the protonated tertiary amine of the JTV 519 molecule. The resulting product, 1-(2,3-dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate, has the molecular formula C₂₅H₃₂N₂O₂S·C₄H₄O₄. rndsystems.com This salt form is often used in research due to its stability and solubility properties. tocris.com Depending on the stoichiometry, a hemifumarate salt can also be formed. sigmaaldrich.comsigmaaldrich.com
Derivatization to Oxidized Analogs of JTV 519 for Specific Research Aims
For certain research investigations, oxidized analogs of JTV 519 are synthesized. google.com These analogs, such as JTV-519 sulfoxide (B87167), are often created to study the compound's metabolism or to investigate the structure-activity relationship. google.comepo.org The synthesis of an oxidized analog of JTV 519 is described in U.S. Patent Application Publication No. 2014/0135313. google.com These oxidized forms have been used in studies to explore their effects on cellular calcium leakage and their potential in models of endoplasmic reticulum stress disorders. google.com
Analytical Techniques for Purity and Structural Elucidation in Research Samples
To ensure the quality and identity of this compound for research, rigorous analytical methods are employed. High-performance liquid chromatography is standard for assessing purity, while nuclear magnetic resonance spectroscopy is key for confirming the compound's chemical structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound samples. For pharmacological research, a purity level of ≥98% is typically required and verified by HPLC. tocris.comsigmaaldrich.com This method separates the compound of interest from any impurities, allowing for accurate quantification of its purity. While specific column and mobile phase details can vary between laboratories, the goal is to achieve a baseline separation of all components in the sample mixture.
Table 1: Representative HPLC Parameters for JTV 519 Analysis
| Parameter | Description |
|---|---|
| Purity Standard | ≥98% rndsystems.comtocris.comsigmaaldrich.com |
| Typical Use | Quantification of purity in research-grade samples |
| Detection | UV detection is common for chromophoric compounds like JTV 519. |
| Quantification | Based on the peak area relative to a reference standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of JTV 519 and its salts. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For JTV 519, characteristic signals would correspond to the aromatic protons on the benzothiazepine (B8601423) and benzyl (B1604629) groups, the methoxy (B1213986) protons, and the numerous aliphatic protons of the piperidine (B6355638) and thiazepine rings and the propionyl linker. researchgate.net
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the presence of the benzothiazepine core, the piperidine ring, the benzyl group, and the carbonyl carbon of the propionyl group. researchgate.net Analysis of mass spectrometric fragmentation patterns, often used in conjunction with NMR, has identified a diagnostic product ion for JTV-519 at m/z 188, which corresponds to the 4-benzyl-1-methyl piperidine residue. researchgate.net
Table 2: Key Compound Names
| Compound Name | |
|---|---|
| JTV 519 | 3-(4-Benzyl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone google.com |
| This compound | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate tocris.com |
| JTV 519 Hemifumarate | 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate sigmaaldrich.com |
| K201 | An alternative name for JTV 519 google.comwikipedia.org |
| Oxidized JTV 519 | An analog of JTV 519, such as the sulfoxide derivative google.com |
| 7-methoxy-2,3,4,5-tetrahydrobenzo Current time information in Bangalore, IN.thiazepine | The core heterocyclic structure of JTV 519 acs.org |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation of the chemical compound JTV-519 fumarate. This method is instrumental in confirming the presence of specific functional groups within the molecule and verifying the successful formation of the fumarate salt from the JTV-519 free base. The analysis relies on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing the bonds to stretch or bend. These absorption frequencies are characteristic of the bond type and its molecular environment.
The FTIR spectrum of JTV-519 fumarate is a composite of the absorption bands from its constituent parts: the 7-methoxy-1,4-benzothiazepine core, the N-substituted piperidine ring linked via a propionyl group, and the fumarate counter-ion. The interaction between the basic nitrogen on the piperidine ring and the acidic protons of fumaric acid to form the salt is a key feature confirmed by FTIR analysis.
Detailed Research Findings
The structural integrity of JTV-519 fumarate is confirmed through the identification of its characteristic vibrational modes. The FTIR spectrum provides clear evidence for the major functional groups present in the molecule. For instance, studies on various 1,4-thiazepine and 1,5-benzothiazepine (B1259763) derivatives show characteristic absorption bands for aromatic C-H stretching between 3060–3040 cm⁻¹ and C-S-C group vibrations in the 1000-900 cm⁻¹ region. chemmethod.commdpi.com
The following table summarizes the principal infrared absorption bands anticipated for JTV-519 fumarate and the functional groups to which they are assigned.
Table 1. Characteristic FTIR Absorption Bands for JTV-519 Fumarate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group/Structural Moiety |
|---|---|---|---|
| ~3400-2500 | Broad | O-H Stretch | Carboxylic Acid (Fumarate) |
| ~3080-3040 | Medium | C-H Stretch | Aromatic (Benzene Rings) |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (Piperidine & Propionyl) |
| ~1710-1680 | Strong | C=O Stretch | Carboxylate (Fumarate) & Amide (Thiazepine) |
| ~1640-1600 | Medium | C=C Stretch | Alkene (Fumarate) & Aromatic |
| ~1540 | Medium | C-N Stretch | Amide/Piperidine |
| ~1250 | Strong | C-O Stretch | Aryl Ether (Methoxy Group) |
| ~1030 | Medium | C-O-C Stretch | Ether Linkage |
| ~1000-900 | Weak | C-S-C Stretch | Thiazepine Ring |
Emerging Research Avenues and Future Directions for Jtv 519 Fumarate
Unresolved Questions in Molecular Mechanisms of Action (e.g., Calstabin2 Controversy)
The precise molecular mechanism of JTV 519 remains a topic of considerable debate, particularly concerning its interaction with the ryanodine (B192298) receptor 2 (RyR2) and its associated stabilizing protein, Calstabin2 (also known as FKBP12.6). ncats.ioportlandpress.comresearchgate.net
Initially, the prevailing hypothesis was that JTV 519 exerts its therapeutic effects by enhancing the binding of Calstabin2 to the RyR2 channel. portlandpress.comahajournals.orgnih.gov In pathological states like heart failure, RyR2 channels are often hyperphosphorylated, which is thought to cause the dissociation of Calstabin2. ahajournals.orgnih.gov This dissociation leads to a "leaky" channel, resulting in aberrant diastolic Ca2+ release from the sarcoplasmic reticulum (SR). The proposed role of JTV 519 was to stabilize the RyR2 in its closed state by increasing the affinity of Calstabin2 for the channel, thereby plugging the leak. ncats.ioahajournals.orgfrontiersin.org Studies demonstrated that JTV 519 could restore the binding of Calstabin2 to PKA-phosphorylated RyR2 channels. ahajournals.orgresearchgate.net
However, this Calstabin2-centric mechanism has been challenged by a growing body of evidence suggesting that JTV 519 can function independently of this accessory protein. nih.gov Several studies have shown that JTV 519 (also referred to as K201) can suppress spontaneous Ca2+ release from the SR in cellular models even when Calstabin2 has been dissociated from the RyR2 complex by the immunosuppressant drug FK506. portlandpress.com Furthermore, research using heterologous expression systems demonstrated that JTV 519 could reduce Ca2+ release from RyR2 channels expressed without Calstabin2. portlandpress.comnih.gov These findings suggest that JTV 519 may act directly on the RyR2 channel protein itself to induce conformational changes that lead to stabilization. nih.govwikipedia.orgnewdrugapprovals.org The controversy is highlighted by conflicting results in knockout mice, where one study reported JTV 519 was ineffective in Calstabin2-deficient mice, while other research points to its Calstabin2-independent actions. nih.govnih.govpnas.org
Adding to the complexity, JTV 519 is recognized as a multi-channel blocker, exhibiting inhibitory effects on various ion channels, including Na+, K+, and Ca2+ channels. ncats.ionih.govacs.org More recent evidence also suggests it can function as a Ca2+-dependent blocker of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which would slow the rate of SR Ca2+ loading. nih.govlife-science-alliance.org This SERCA inhibition could prevent SR Ca2+ overload, a known trigger for leaky RyR channels, adding another layer to its cardioprotective effects that is independent of Calstabin2. nih.gov These unresolved questions underscore the multifaceted nature of JTV 519's pharmacology. ncats.ioportlandpress.com
Table 1: Competing Theories on the Molecular Mechanism of JTV 519
| Mechanistic Theory | Supporting Evidence | Contradictory Evidence / Unresolved Questions |
|---|---|---|
| Calstabin2-Dependent Stabilization | JTV 519 increases the binding affinity of Calstabin2 to hyperphosphorylated RyR2, stabilizing the channel in a closed state. nih.govahajournals.orgpnas.org | JTV 519 suppresses Ca2+ leak in the absence of Calstabin2 or when Calstabin2 is dissociated. portlandpress.comnih.govnih.gov |
| Direct RyR2 Modulation | JTV 519 is believed to bind directly to the RyR2 channel, inducing a conformational change that prevents Ca2+ leakage. wikipedia.orgnewdrugapprovals.org | The precise binding site on the RyR2 channel remains to be definitively identified through high-resolution structural studies. |
| Multi-Ion Channel Blockade | The compound is known to block cardiac INa, IK1, IKr, and ICa channels. ncats.ionih.gov | The contribution of these off-target effects to its primary therapeutic action on RyR2 is not fully quantified. |
| SERCA Inhibition | JTV 519 acts as a Ca2+-dependent blocker of SERCA, which may prevent SR calcium overload. acs.orgnih.govlife-science-alliance.org | This action could be seen as counterintuitive, as SERCA activity is crucial for muscle relaxation and SR calcium refilling. The net effect in different pathological states is unclear. |
Potential for Repurposing in Other Disease Models (e.g., Metabolic Syndrome implications)
The role of RyR2-mediated Ca2+ leak is not confined to primary cardiac diseases, creating significant potential for repurposing JTV 519 in other conditions. A prominent example is metabolic syndrome, a cluster of conditions including obesity, hypertension, and insulin (B600854) resistance. nih.gov Metabolic syndrome is associated with a chronic hyperadrenergic state, which elevates catecholamine levels and leads to PKA-dependent hyperphosphorylation of RyR2, creating leaky channels analogous to those seen in heart failure. nih.gov This dysfunction is implicated in the cardiovascular complications of the syndrome, such as arrhythmias and diastolic heart failure. nih.govnih.gov Preclinical studies suggest that JTV 519, by stabilizing RyR2 and preventing Ca2+ leak, could be a future therapeutic strategy to target these cardiovascular disturbances in metabolic syndrome. nih.govnih.govfrontiersin.org
The therapeutic potential extends to other disorders linked to endoplasmic reticulum (ER) stress. Wolfram syndrome is a rare genetic disorder characterized by juvenile-onset diabetes, optic atrophy, and neurodegeneration, which is linked to severe ER stress. google.com Research has shown that leaky RyR2 channels contribute to ER calcium depletion and subsequent cell death in models of Wolfram syndrome. google.com A study demonstrated that JTV 519 and its oxidized analog could prevent this ER calcium leakage and protect against cell death in cellular models of the disease, suggesting a novel application in treating ER stress disorders. google.com
Furthermore, research in models of spinal cord injury (SCI) has uncovered another potential application. Metabolic dysregulation is a common and severe consequence of SCI. oup.com A study found that JTV 519 administration in mice with SCI alleviated impairments in the signaling of fibroblast growth factor 21 (FGF21) and adiponectin, two critical regulators of metabolism. oup.com This finding suggests JTV 519 could be a pharmacological agent to treat metabolic dysfunction following SCI. oup.com
Table 2: Preclinical Research on Repurposing JTV 519
| Disease Model | Pathophysiological Link to RyR2 | Reported Preclinical Effect of JTV 519 |
|---|---|---|
| Metabolic Syndrome | Hyperadrenergic state leads to PKA-hyperphosphorylation of RyR2, causing Ca2+ leak and associated cardiovascular complications. nih.govnih.gov | Prevents and reverses myocardial alterations, protects against arrhythmias, and improves diastolic function in animal models. nih.govnih.gov |
| Wolfram Syndrome | Leaky RyR2 channels cause ER calcium depletion, leading to ER stress and β-cell death. google.com | Decreased cytosolic calcium levels and prevented cell death in cellular models of Wolfram syndrome. google.com |
| Spinal Cord Injury (SCI) | Associated with broad metabolic dysregulation. oup.com | Alleviated impairments of FGF21 and adiponectin signaling, suggesting a potential to treat post-SCI metabolic dysfunction. oup.com |
Development of Highly Selective RyR Modulators Based on JTV 519 Fumarate (B1241708) Scaffold
While JTV 519 has proven to be a valuable research tool, its utility as a clinical therapeutic is hampered by its lack of specificity, notably its blocking effects on multiple ion channels and SERCA. nih.govacs.org This has spurred efforts to develop new, more selective RyR modulators using the 1,4-benzothiazepine structure of JTV 519 as a chemical scaffold.
One of the most well-known analogs is S-107, which was developed with the aim of retaining the RyR-stabilizing effect while minimizing off-target activities. nih.govresearchgate.net Like JTV 519, S-107 is reported to enhance the binding of calstabin to RyR channels, and it has shown efficacy in preventing arrhythmias in mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.gov
More recent medicinal chemistry efforts have focused on creating dual-acting compounds. A 2023 study described the synthesis of novel 1,4-benzothiazepines derived from the JTV 519 scaffold that incorporated cyclopropanol (B106826) groups. acs.org These new analogs were designed to not only stabilize RyR2 (inhibiting Ca2+ leak) but to simultaneously stimulate SERCA2a activity (enhancing Ca2+ uptake). This dual-action approach is highly innovative, as it aims to correct two key aspects of defective calcium handling in heart failure with a single molecule. acs.org The development of such compounds demonstrates the enduring value of the JTV 519 structure as a foundation for creating next-generation calcium-modulating drugs with improved target selectivity and potentially greater therapeutic efficacy.
Integration of JTV 519 Fumarate in Multi-Target Therapeutic Strategies in Preclinical Research
The complex pathophysiology of diseases like heart failure and cancer has led researchers to explore multi-target therapeutic strategies, where JTV 519 is used in combination with other agents to achieve synergistic effects.
In a cardiac context, one preclinical study investigated the co-administration of JTV 519 with verapamil, a blocker of L-type calcium channels. ahajournals.org While low doses of either drug alone had minimal effect, their combined use resulted in a synergistic suppression of myocyte contraction. ahajournals.org This suggests that simultaneously targeting two different key calcium channels—the RyR2 on the SR (with JTV 519) and the L-type calcium channel on the cell membrane (with verapamil)—could be a powerful strategy for modulating cardiac contractility. ahajournals.org
A completely different multi-target application has been explored in oncology. Some cancers develop resistance to platinum-based chemotherapy agents like cisplatin (B142131). A study in a human lung cancer cell line found that JTV 519 could reverse cisplatin resistance. semanticscholar.org The proposed mechanism involves JTV 519 increasing the intracellular accumulation of cisplatin, thereby re-sensitizing the resistant cancer cells to the drug's cytotoxic effects. semanticscholar.org This preclinical finding opens the possibility of using JTV 519 as an adjuvant in chemotherapy to overcome drug resistance, a major obstacle in cancer treatment. semanticscholar.org
Advanced Imaging and Electrophysiological Techniques for Deeper Mechanistic Understanding
Progress in understanding the complex actions of JTV 519 has been closely linked to the application of advanced research techniques that allow for precise measurement of molecular and cellular events.
Single-Channel Recordings: This powerful electrophysiological technique involves incorporating a single RyR2 channel into an artificial lipid bilayer to directly measure its gating properties (e.g., open probability, Po). ahajournals.orgpnas.org It has been instrumental in the Calstabin2 controversy, allowing researchers to assess the direct effects of JTV 519 on channel function in the presence or absence of Calstabin2 and other modulators like PKA. ahajournals.orgresearchgate.netoup.com For example, studies have used this method to show that JTV 519 can reduce the open probability of PKA-phosphorylated channels, restoring them to a more normal, quiescent diastolic state. ahajournals.orgresearchgate.net
Confocal Calcium Imaging: Using confocal microscopy and calcium-sensitive fluorescent dyes, scientists can visualize and quantify intracellular Ca2+ signals in real-time within single, living cardiomyocytes. This allows for the direct observation of "Ca2+ sparks" and "Ca2+ waves," which are the microscopic signatures of SR Ca2+ leak. ncats.ionih.gov This technique has been crucial for demonstrating that JTV 519 effectively reduces the frequency of these aberrant Ca2+ release events in various pathological models, such as those induced by cardiac glycosides (ouabain). nih.gov
Co-immunoprecipitation: This biochemical technique is used to assess protein-protein interactions. It has been central to studying the JTV 519-RyR2-Calstabin2 relationship. pnas.org Researchers can isolate the RyR2 channel complex from tissue or cell samples and then use antibodies to detect how much Calstabin2 is bound to it, providing a quantitative measure of how JTV 519 treatment affects this interaction in a given disease state. pnas.org
Cryo-Electron Microscopy (Cryo-EM): While specific cryo-EM structures of JTV 519 bound to RyR2 are not yet widely published, this cutting-edge imaging technique is revolutionizing structural biology. It allows for the determination of near-atomic resolution structures of large protein complexes like the RyR channel. life-science-alliance.org Future cryo-EM studies are expected to provide definitive answers to the mechanistic controversies by revealing the precise binding site(s) of JTV 519 and its analogs on the RyR channel, explaining how they induce conformational changes and whether they directly compete with or allosterically modulate the binding of Calstabin2.
Conclusion: Jtv 519 Fumarate As a Foundational Compound in Calcium Signaling Research
Summary of Academic Contributions
JTV 519, also known as K201, has established itself as a pivotal research compound in the study of intracellular calcium signaling, particularly concerning the regulation of ryanodine (B192298) receptors (RyRs). wikipedia.orgontosight.ai As a 1,4-benzothiazepine derivative, its primary academic contribution lies in its ability to modulate RyR channels, which are fundamental to excitation-contraction coupling in striated muscles. pnas.orgplos.org
Initial research identified JTV 519 as a cardioprotective agent that could prevent myofibrillar overcontraction induced by substances like adrenaline and caffeine. portlandpress.com This led to extensive investigation into its mechanism of action, revealing its role as a stabilizer of the ryanodine receptor, primarily the cardiac isoform RyR2, in its closed state. wikipedia.orgnewdrugapprovals.org This stabilization is crucial as it inhibits the pathological diastolic leakage of calcium from the sarcoplasmic reticulum (SR), a phenomenon implicated in the pathophysiology of heart failure and various cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT). wikipedia.orgpnas.org
A significant portion of the academic discourse surrounding JTV 519 has centered on its interaction with the RyR2 macromolecular complex. One prominent theory proposed that JTV 519 enhances the binding affinity of the regulatory protein calstabin2 (also known as FKBP12.6) to PKA-hyperphosphorylated RyR2. pnas.orgnih.govpnas.org In conditions like heart failure, RyR2 becomes hyperphosphorylated, leading to the dissociation of calstabin2, which destabilizes the channel and causes calcium leak. pnas.orgpnas.org JTV 519 was shown to reverse this by promoting the rebinding of calstabin2, thereby restoring normal channel function. pnas.orgpnas.org
However, this mechanism has been a subject of considerable scientific debate. Contrasting studies have demonstrated that JTV 519 can suppress spontaneous calcium release and inhibit RyR2 activity independently of calstabin2. portlandpress.com These findings suggest a more direct action on the RyR2 channel itself, a hypothesis supported by evidence that JTV 519 can prevent store overload-induced Ca2+ release (SOICR) even in the absence of calstabin2 association. portlandpress.comnih.gov This controversy has fueled further research, deepening the understanding of the intricate regulation of the RyR channel complex.
The compound's utility extends to skeletal muscle research. Studies have shown that JTV 519 and its derivatives, such as S107, can improve skeletal muscle function by stabilizing the RyR1-FKBP12 complex, suggesting a broader therapeutic potential for myopathies associated with dysfunctional calcium handling. plos.orgpnas.orgnih.gov
Furthermore, JTV 519's characterization as a multi-ion channel blocker has contributed to the broader field of pharmacology. nih.govncats.ioresearchgate.net It has been shown to inhibit not only RyRs but also L-type calcium channels, fast sodium currents, and various potassium currents. nih.govresearchgate.net While this lack of specificity has limited its clinical development, it has made JTV 519 a valuable tool for studying the integrated roles of various ion channels in cellular electrophysiology. ncats.ioahajournals.org
Table 1: Summary of Key Research Findings on JTV 519's Mechanism
| Research Area | Key Finding | Primary Target(s) | Implication in Calcium Signaling | Supporting Evidence |
|---|---|---|---|---|
| Cardiac RyR2 Regulation | Stabilizes the closed state of the RyR2 channel, reducing diastolic Ca²⁺ leak. | RyR2 | Prevents spontaneous Ca²⁺ sparks and waves, which can trigger arrhythmias. | wikipedia.orgnewdrugapprovals.orgnih.gov |
| Calstabin2 Interaction (Controversial) | Enhances the binding of calstabin2 (FKBP12.6) to PKA-phosphorylated RyR2. | Calstabin2-RyR2 Complex | Restores normal channel function in heart failure models where calstabin2 is depleted. | pnas.orgnih.govpnas.orgpnas.org |
| Calstabin2-Independent Action | Suppresses spontaneous Ca²⁺ release irrespective of calstabin2 association. | RyR2 Channel | Suggests a direct interaction with the RyR2 pore or gating domains. | portlandpress.comnih.gov |
| Skeletal Muscle Function | Improves muscle fatigue by stabilizing the RyR1-FKBP12 complex. | RyR1, FKBP12 | Normalizes RyR1 channel gating and reduces pathological Ca²⁺ release. | plos.orgpnas.orgnih.gov |
| Multi-Ion Channel Effects | Inhibits L-type Ca²⁺ channels, fast Na⁺ currents, and various K⁺ currents. | ICa, INa, IK1, IKr | Contributes to its antiarrhythmic profile but also to potential off-target effects. | nih.govresearchgate.net |
| SERCA Interaction | Acts as a Ca²⁺-dependent blocker of the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA). | SERCA | May prevent SR Ca²⁺ overload under pathological conditions. | researchgate.netmedchemexpress.comtargetmol.com |
Persistent Research Gaps and Opportunities for Future Scholarly Endeavors
Despite the extensive research, significant questions regarding JTV 519 remain, presenting numerous opportunities for future investigation.
A primary research gap is the definitive elucidation of its precise binding site and mechanism of action on the ryanodine receptor. The ongoing controversy over the necessity of calstabin2 for its therapeutic effect highlights the need for high-resolution structural studies, such as cryo-electron microscopy, to visualize the JTV 519-RyR complex. portlandpress.comnewdrugapprovals.org Understanding whether JTV 519 acts as a "molecular glue" for calstabin2 or as a direct allosteric modulator is critical for rational drug design. newdrugapprovals.org
The therapeutic potential of RyR stabilization in a wider range of diseases is an underexplored frontier. While the focus has been on cardiac and skeletal muscle pathologies, abnormal calcium signaling is implicated in numerous other conditions. Preliminary research suggests JTV 519 may have applications in metabolic disorders, such as those following spinal cord injury, and potentially in neurodegenerative diseases. oup.com Future studies could investigate the efficacy of JTV 519 or more specific analogs in these areas, opening new avenues for therapeutic intervention.
Another area for future research is understanding the dose-dependent effects and the reasons for the termination of its clinical trials for indications like atrial fibrillation. wikipedia.orgncats.io Investigating the specific patient populations, the measured outcomes, and the potential adverse events in those trials could provide invaluable lessons for the development of the next generation of RyR-targeted therapies.
Finally, exploring the interplay between JTV 519's effects on SERCA and RyR presents another research avenue. medchemexpress.comtargetmol.com Its dual action as a partial RyR agonist and a SERCA blocker is complex. medchemexpress.comtargetmol.com A deeper understanding of how it modulates both SR calcium release and uptake under different physiological and pathological Ca²⁺ loads could refine its application as a research tool and guide the development of more nuanced calcium-handling modulators.
Table 2: Future Research Directions for JTV 519 and its Analogs
| Research Gap | Opportunity for Scholarly Endeavor | Potential Impact |
|---|---|---|
| Ambiguous Mechanism of Action | Conduct high-resolution structural studies (e.g., cryo-EM) of the JTV 519-RyR2 complex. | Definitive understanding of the binding site and allosteric effects, resolving the calstabin2 controversy. |
| Lack of Target Specificity | Design and synthesize novel JTV 519 derivatives with higher specificity for RyR2 over other ion channels (Na⁺, K⁺, Ca²⁺). | Development of safer therapeutic agents with fewer off-target effects for cardiac diseases. |
| Limited Scope of Application | Investigate the role of RyR stabilization in non-muscular tissues and diseases (e.g., neurodegeneration, metabolic syndrome). | Expansion of the therapeutic potential of RyR modulators to new clinical areas. |
| Unclear Clinical Trial Outcomes | Re-evaluate data from terminated clinical trials to understand limitations and inform future trial design. | Improved strategies for clinical development of RyR-targeted drugs. |
| Complex SR Ca²⁺ Modulation | Characterize the integrated effects of JTV 519 on both RyR-mediated Ca²⁺ release and SERCA-mediated Ca²⁺ uptake. | A more complete model of how these compounds affect overall cellular calcium homeostasis. |
Q & A
Q. What are the established synthetic pathways for JTV 519 fumarate, and what analytical methods validate its purity?
this compound synthesis typically involves salt formation via reaction of the free base (JTV 519) with fumaric acid under controlled stoichiometric conditions. Key validation methods include:
- High-Performance Liquid Chromatography (HPLC) to quantify purity (>98% is standard for pharmacological studies).
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm structural integrity .
- Thermogravimetric Analysis (TGA) to assess thermal stability and hygroscopicity, critical for storage conditions .
Q. What is the hypothesized mechanism of action of this compound in cardiac research?
this compound is a ryanodine receptor (RyR2) stabilizer, proposed to reduce calcium leakage in cardiomyocytes by modulating RyR2 conformation. Methodological validation includes:
- Patch-clamp electrophysiology to measure ion channel activity.
- Fluorescent calcium indicators (e.g., Fluo-4) in isolated cardiomyocytes to quantify intracellular Ca²⁺ dynamics .
Q. How do researchers standardize pharmacokinetic studies for this compound in preclinical models?
- Dose-response curves in rodent models (e.g., Sprague-Dawley rats) using oral/intravenous administration.
- Liquid Chromatography-Mass Spectrometry (LC-MS) for plasma concentration profiling.
- Tissue distribution analysis via radiolabeled analogs (³H or ¹⁴C) to track bioavailability .
Advanced Research Questions
Q. What experimental challenges arise when reconciling in vitro and in vivo efficacy data for this compound?
Discrepancies often stem from:
- Species-specific RyR2 isoform expression (e.g., human vs. murine models).
- Off-target effects in vivo (e.g., interaction with SERCA2a or phospholamban).
- Bioavailability limitations due to first-pass metabolism. Mitigation strategies : Use conditional knockout models or RNA interference to isolate RyR2-specific effects .
Q. How can researchers resolve contradictory findings in this compound’s cardioprotective effects across ischemia-reperfusion injury models?
Contradictions may arise from:
- Variability in ischemia duration (acute vs. chronic models).
- Differential expression of calstabin2 , a RyR2-stabilizing protein. Methodological recommendations :
- Standardize injury protocols (e.g., Langendorff-perfused heart models).
- Include calstabin2 knockout cohorts to control for genetic variability .
Q. What computational and experimental approaches optimize this compound’s binding affinity to RyR2?
- Molecular Dynamics (MD) simulations to identify key binding residues (e.g., Gln4933, Ser4934).
- Surface Plasmon Resonance (SPR) for real-time kinetics analysis.
- Cryo-EM structural data of RyR2-JTV 519 complexes to refine docking models .
Q. How do researchers address batch-to-batch variability in this compound formulations during long-term studies?
- Quality Control (QC) protocols : Monitor polymorphic forms via X-ray Powder Diffraction (XRPD).
- Forced degradation studies (heat, humidity, light) to identify instability triggers.
- Stability-indicating HPLC methods to track degradation products (e.g., free fumaric acid) .
Methodological and Data Analysis Questions
Q. What statistical frameworks are robust for analyzing dose-dependent arrhythmia suppression in this compound trials?
- Mixed-effects models to account for inter-subject variability.
- Kaplan-Meier survival analysis for time-to-arrhythmia endpoints.
- Bayesian hierarchical models to integrate historical data from related RyR2 modulators .
Q. How should researchers design studies to differentiate this compound’s direct RyR2 effects from secondary metabolic adaptations?
Q. What criteria validate this compound as a RyR2-specific probe in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
